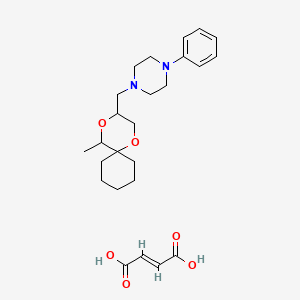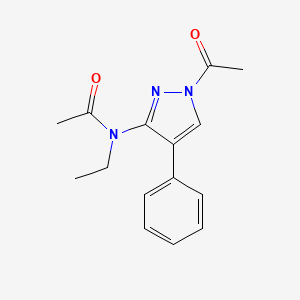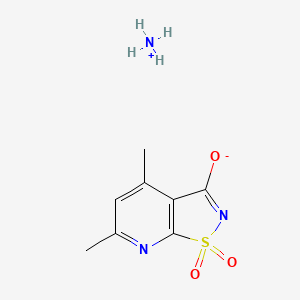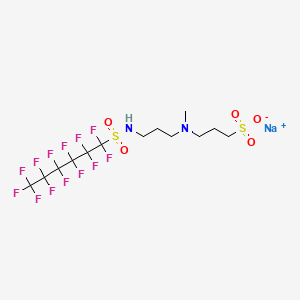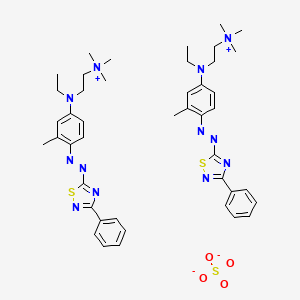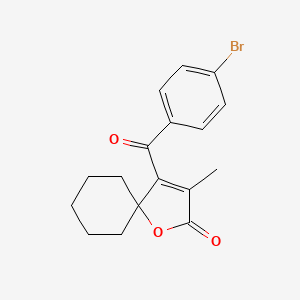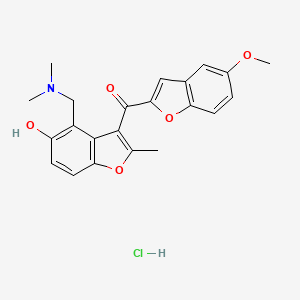
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by its unique structure, which includes both dimethylamino and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the dimethylamino and methoxy groups. Common reagents used in these reactions include dimethylamine, methanol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group allows the compound to interact with enzymes and receptors, modulating their activity. The methoxy group enhances the compound’s solubility and stability, facilitating its transport within biological systems. The overall effect of the compound depends on the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Methoxy-2-benzofuranyl)-ethanone: This compound shares the benzofuran core and methoxy group but lacks the dimethylamino and hydroxyl groups.
3-Amino-5-methoxy-2-benzofuranyl: Similar in structure but contains an amino group instead of the dimethylamino group.
Uniqueness
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of both dimethylamino and methoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
132993-99-8 |
|---|---|
Molekularformel |
C22H22ClNO5 |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
[4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl]-(5-methoxy-1-benzofuran-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C22H21NO5.ClH/c1-12-20(21-15(11-23(2)3)16(24)6-8-18(21)27-12)22(25)19-10-13-9-14(26-4)5-7-17(13)28-19;/h5-10,24H,11H2,1-4H3;1H |
InChI-Schlüssel |
AIYNJEYFOGUUCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)C)O)C(=O)C3=CC4=C(O3)C=CC(=C4)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



